4-Bromo-6-chloro-2-methyl-pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

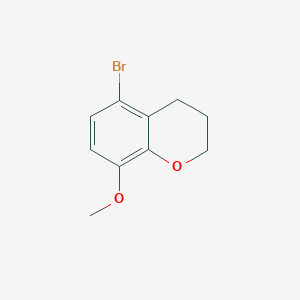

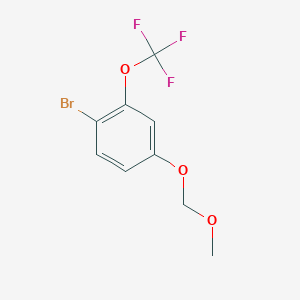

“4-Bromo-6-chloro-2-methyl-pyridin-3-amine” is a chemical compound that belongs to the class of halogenated heterocycles . It has an empirical formula of C6H5BrClN and a molecular weight of 206.47 .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been reported in the literature. For instance, a palladium-catalyzed one-pot Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives . This reaction involved the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClC1=C(Br)C=CC(C)=N1 . Density functional theory (DFT) studies have been carried out for similar pyridine derivatives using the B3LYP/6-31G (d,p) basis . Chemical Reactions Analysis

The Suzuki cross-coupling reaction mentioned in the synthesis analysis is a key chemical reaction involving “this compound”. This reaction is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 30-35 °C . It has a mono-isotopic mass of 206.919876 Da .科学的研究の応用

Regioselective Aminations and Rearrangements

The regioselective amination of halopyridines, including derivatives closely related to 4-Bromo-6-chloro-2-methyl-pyridin-3-amine, has been extensively studied. These reactions, often involving intermediates such as pyridynes, enable the synthesis of a wide array of aminopyridines through rearrangements and nucleophilic substitutions. For instance, studies have demonstrated how different bromo- and chloro-substituted pyridines undergo amination to yield variously substituted aminopyridines, highlighting the role of such compounds in synthesizing complex heterocyclic structures (Pieterse & Hertog, 2010).

Synthesis of Pyrimidine and Pyridine Derivatives

Research into the reactivity of halogenated pyridines with ammonia and other nucleophiles has facilitated the discovery of new pathways for synthesizing pyrimidine and pyridine derivatives. These compounds are crucial for developing pharmaceuticals, agrochemicals, and materials. For example, amination reactions of bromo- and dichloro-substituted pyrimidines have been shown to yield novel pyrimidine and pyridine derivatives with potential for further functionalization and application in various chemical domains (Doulah et al., 2014).

Catalytic Applications and Cross-Coupling Reactions

The compound and its analogs serve as substrates in catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions are pivotal in constructing carbon-nitrogen bonds, essential for synthesizing active pharmaceutical ingredients and organic electronic materials. Research has elucidated the efficiency of palladium-catalyzed amination reactions using halopyridines, demonstrating their utility in synthesizing complex organic molecules with high precision and selectivity (Ji, Li, & Bunnelle, 2003).

Theoretical Studies and Biological Activities

Advanced theoretical studies, including density functional theory (DFT) analyses, have been applied to the derivatives synthesized from this compound. These studies help predict the reactivity, stability, and electronic properties of new compounds, guiding their potential applications in biological systems and material science. Moreover, some derivatives have been investigated for their biological activities, providing insights into their possible therapeutic uses (Ahmad et al., 2017).

Safety and Hazards

特性

IUPAC Name |

4-bromo-6-chloro-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRUXXUMLANNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)

![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)